2-(Benzylamino)-3-methylbutanoic acid hydrochloride
Description
Properties
IUPAC Name |
2-(benzylamino)-3-methylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9(2)11(12(14)15)13-8-10-6-4-3-5-7-10;/h3-7,9,11,13H,8H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIYSQCOMFAOII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1396964-70-7 | |
| Record name | 2-(benzylamino)-3-methylbutanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Introduction
2-(Benzylamino)-3-methylbutanoic acid hydrochloride, a compound with notable structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 243.73 g/mol. The compound features a benzylamine moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 243.73 g/mol |
| Solubility | Soluble in water |
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in neuropharmacology and dermatology.
1. Anticonvulsant Activity
A series of studies have evaluated the anticonvulsant properties of compounds related to this compound. In one study, derivatives were synthesized and tested using the maximal electroshock (MES) and chemoshock (scPTZ) seizure tests. Results indicated that certain analogs demonstrated significant anticonvulsant activity, suggesting potential therapeutic applications in epilepsy management .
2. Tyrosinase Inhibition
Another area of interest is the compound's ability to inhibit tyrosinase, an enzyme involved in melanin production. In vitro studies showed that derivatives of this compound effectively inhibited tyrosinase activity in B16F10 melanoma cells, indicating potential use in treating hyperpigmentation disorders .
3. β-cell Protection
Recent investigations into N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs revealed that modifications to the benzylamine structure could enhance β-cell protective activity against endoplasmic reticulum (ER) stress. This suggests that derivatives of this compound may have implications for diabetes treatment by protecting pancreatic β-cells .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Study on Anticonvulsant Activity : A systematic evaluation of various analogs highlighted several compounds with promising anticonvulsant effects, achieving ED50 values indicative of moderate to high efficacy .
- Tyrosinase Inhibition : Research demonstrated that specific analogs exhibited strong inhibitory effects on tyrosinase, with IC50 values suggesting effective concentrations for clinical applications against skin pigmentation disorders .
- β-cell Protection Study : The discovery of a novel scaffold capable of protecting β-cells from ER stress-induced apoptosis was reported, with compounds showing up to 100% protective activity at low concentrations (EC50 = 0.1 ± 0.01 μM) .
Summary Table of Biological Activities
The compound this compound demonstrates a range of biological activities with potential therapeutic applications. Its anticonvulsant properties, ability to inhibit tyrosinase, and protective effects on pancreatic β-cells highlight its significance in drug development. Ongoing research is essential to fully elucidate its mechanisms and optimize its uses in clinical settings.
Comparison with Similar Compounds
Data Tables: Key Properties and Research Findings
Table 1: Structural and Physical Properties
Preparation Methods
Starting Materials and Initial Coupling
A common approach begins with a suitable halogenated or activated acid derivative, such as 2-bromo-3-methylbutanoic acid or its esters, which is reacted with benzylamine under controlled conditions.
- Reaction conditions: The coupling typically employs a base (e.g., N-methylmorpholine, triethylamine) and an activator such as isobutyl chloroformate to form a mixed anhydride intermediate, facilitating amide bond formation with benzylamine.
- Solvents: Ethyl acetate is preferred for the coupling reaction due to its moderate polarity and ease of removal.
- Temperature: The reaction is maintained between -20°C to 30°C to optimize yield and minimize side reactions.
This step yields an intermediate benzylamino-substituted amide derivative.
Azide Substitution and Reduction
In some synthetic routes, halogenated intermediates (e.g., bromo-substituted amides) are converted to azido derivatives by reaction with sodium azide in polar aprotic solvents such as N,N-dimethylformamide at 50-70°C.
- This azide intermediate is then subjected to catalytic hydrogenation (e.g., using 5% Pd-C catalyst under hydrogen pressure at 25-30°C) to reduce the azide to the corresponding amine, yielding the benzylamino compound.
Protection and Alkylation
To control reactivity and improve yields:
- The amino group may be protected using di-tert-butyl dicarbonate to form a Boc-protected intermediate.
- Hydroxyl groups (if present) can be alkylated (e.g., methylated) to stabilize the molecule and prevent side reactions during subsequent steps.
Final Deprotection and Salt Formation
- After completion of the synthesis, protecting groups are removed under mild acidic conditions.
- The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride (HCl) in an appropriate solvent, yielding 2-(Benzylamino)-3-methylbutanoic acid hydrochloride as a stable, crystalline solid.
Detailed Reaction Conditions and Data Table
| Step | Reactants & Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 1. Mixed anhydride formation and coupling | 2-bromo-3-methylbutanoic acid, benzylamine, isobutyl chloroformate, N-methylmorpholine | Ethyl acetate | 20-30°C | 4-10 h | Stirred under inert atmosphere, base controls pH |
| 2. Azide substitution | Bromo-amide intermediate, sodium azide | N,N-dimethylformamide | 50-70°C | 3-6 h | Polar aprotic solvent facilitates substitution |
| 3. Catalytic hydrogenation | Azido intermediate, 5% Pd-C, H2 gas | Ethyl acetate | 25-30°C | 1 h | Hydrogen pressure ~3.8 kg/cm², filtered post-reaction |
| 4. Protection with Boc anhydride | Amino intermediate, di-tert-butyl dicarbonate | Suitable solvent (e.g., THF) | Room temp | 2-4 h | Protects amine for further functionalization |
| 5. Alkylation of hydroxyl group | Boc-protected intermediate, alkylating agent (e.g., methyl iodide) | Polar solvent | Room temp | 3-6 h | Methylation stabilizes molecule |
| 6. Deprotection and salt formation | Protected compound, HCl gas or HCl solution | Ethanol or ether | 0-5°C | 1-2 h | Yields hydrochloride salt, crystallized |
Research Findings and Optimization
- Yield and Purity: Industrially optimized processes achieve yields up to 85-90% with high purity (>98%) by avoiding flash chromatography and using crystallization techniques for purification.
- Epimerization Control: Using mild reaction temperatures and base-free conversion steps prevents racemization of chiral centers, preserving stereochemical integrity.
- Scalability: The use of cost-effective, naturally occurring starting materials and avoidance of chromatographic purification renders the process suitable for large-scale production.
- Catalyst Efficiency: Pd-C catalyst loading and hydrogen pressure are optimized to minimize reaction time and maximize conversion during azide reduction.
- Solvent Selection: Ethyl acetate and N,N-dimethylformamide are preferred solvents due to their ability to dissolve reactants and ease of removal post-reaction.
Q & A
Q. What are the recommended safety protocols for handling 2-(Benzylamino)-3-methylbutanoic acid hydrochloride in laboratory settings?
- Methodological Answer : Handling requires strict adherence to PPE (gloves, lab coats, safety goggles) and ventilation controls. Avoid inhalation or skin contact due to potential respiratory and dermal irritation . For spills, use inert absorbents (e.g., sand) and avoid water to prevent exothermic reactions. Store in sealed containers away from heat and oxidizers. Safety protocols align with those for structurally similar benzylamine derivatives, which emphasize neutral-pH disposal and regulatory compliance .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Protection of the carboxylic acid group in 3-methylbutanoic acid using tert-butyl esters to avoid side reactions.
- Step 2 : Nucleophilic substitution or reductive amination between benzylamine and the protected acid.
- Step 3 : Deprotection under acidic conditions (e.g., HCl/dioxane) to yield the hydrochloride salt .
Purification via recrystallization in ethanol/water mixtures enhances yield (>75%) and purity (>95% HPLC) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% TFA (70:30 v/v) to assess purity (>98%) .
- NMR : Confirm structure via H NMR (DMSO-d6): δ 1.2–1.4 (3H, -CH(CH)), δ 3.1–3.3 (2H, -CH-NH-), δ 7.3–7.5 (5H, aromatic protons) .
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H] at m/z 238.1 (free base) and [M+Cl] at m/z 274.6 (hydrochloride) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in the spectroscopic data (e.g., NMR, IR) of this compound?
- Methodological Answer :
- NMR Anomalies : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals. For example, NOESY can clarify stereochemical assignments if racemization is suspected .
- IR Interpretation : Compare experimental carbonyl stretches (~1700 cm) with computational spectra (DFT/B3LYP) to verify protonation states or salt formation .
- Contradictions : Cross-validate with X-ray crystallography (if crystalline) or alternative techniques like circular dichroism for chiral centers .
Q. What strategies optimize the enantiomeric purity of this compound during synthesis?
- Methodological Answer :
- Chiral Resolving Agents : Use (R)- or (S)-mandelic acid to separate enantiomers via diastereomeric salt formation .
- Asymmetric Catalysis : Employ palladium-catalyzed amination with chiral ligands (e.g., BINAP) to achieve >90% enantiomeric excess .
- Chromatography : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 80:20) can isolate enantiomers with resolution factors >1.5 .
Q. How does the hydrochloride salt form influence the compound’s solubility and crystallinity in various solvents?
- Methodological Answer :
- Solubility : The hydrochloride salt increases water solubility (e.g., 50 mg/mL in HO) compared to the free base (<5 mg/mL). In organic solvents (e.g., DMSO), solubility drops due to ionic interactions .
- Crystallinity : Slow evaporation from methanol/acetone (1:1) yields monoclinic crystals (space group P2), as observed in related benzylamine hydrochlorides. Thermal analysis (DSC) shows a melting point of 244–245°C .
Q. What computational methods are effective in predicting the reactivity or stability of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict pKa (~3.5 for carboxylic acid, ~8.9 for amine) and hydrolysis pathways .
- Molecular Dynamics : Simulate solvent interactions (e.g., water vs. ethanol) to model degradation kinetics under storage conditions .
Notes on Contradictions and Limitations
- Synthetic Yields : Some methods report lower yields (<50%) due to side reactions during benzylamine coupling; optimizing stoichiometry (1.2 eq. benzylamine) improves efficiency .
- Safety Data : While acute toxicity is low (LD50 >2000 mg/kg in rats), chronic exposure risks (e.g., pulmonary irritation) require further toxicological profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
